5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

AMPA receptor glutamate receptor neuroprotection

5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-(2-fluorophenyl) and an N-(2-methoxyphenyl) substitution pattern. This scaffold is explored for modulating kinase and G-protein coupled receptor activity, with analogues demonstrating inhibition of targets such as cFMS, AMPA receptors, and sodium/hydrogen exchangers.

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
Cat. No. B3496032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
Molecular FormulaC18H14FNO3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F
InChIInChI=1S/C18H14FNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21)
InChIKeyHUCVGGUGYKTHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide: A Structurally Defined Furan-2-Carboxamide for Kinase and Receptor Research


5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class, characterized by a 5-(2-fluorophenyl) and an N-(2-methoxyphenyl) substitution pattern [1]. This scaffold is explored for modulating kinase and G-protein coupled receptor activity, with analogues demonstrating inhibition of targets such as cFMS, AMPA receptors, and sodium/hydrogen exchangers [2]. The specific substitution array on the furan core dictates target engagement and selectivity, making precise structural identity critical for reproducible research outcomes [3].

Why 5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide Cannot Be Swapped with Generic Furan-2-Carboxamides


Within the furan-2-carboxamide family, subtle changes to the 5-aryl or N-aryl substituent drastically alter target profiles. For example, introducing a chloro group to the 5-phenyl ring (as in CFM-2) confers potent non-competitive AMPA receptor antagonism (IC50 1.9 μM), while a 5-cyano-N-piperidine substitution yields strong cFMS kinase inhibition (IC50 17 nM) [1]. The target compound's distinct 2-fluorophenyl/2-methoxyphenyl combination occupies a unique physiochemical space that cannot be replicated by other in-class analogues, necessitating lot-specific identity verification for reproducible pharmacological studies [2].

Quantitative Differentiation of 5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide Against Closest Research-Grade Analogues


AMPA Receptor Pharmacology: Absence of 3-Chloro Substitution Reduces Ionotropic Glutamate Receptor Engagement

The direct analogue CFM-2 (5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide) is a well-characterized non-competitive AMPA receptor antagonist with an IC50 of 1.9 μM in hippocampal neurons [1]. The target compound lacks the 3-chloro substituent present in CFM-2. Structure-activity relationship (SAR) studies on this scaffold indicate that the 3-chloro group contributes substantially to AMPA receptor binding affinity; its removal is expected to diminish ionotropic glutamate receptor antagonism [2]. While no direct AMPA activity data are available for the target compound, the structural divergence provides a rational basis for selecting the compound when AMPA receptor modulation is not desired.

AMPA receptor glutamate receptor neuroprotection

Kinase Selectivity: Lack of 5-Cyano and Piperidine Motifs Precludes cFMS/CSF-1R Tyrosine Kinase Inhibition

The class-defining compound cFMS Receptor Inhibitor IV (5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide) achieves potent cFMS/CSF-1R inhibition with an IC50 of 17 nM in cell-free kinase assays and 76 nM in cellular autophosphorylation assays . The target compound replaces the 5-cyano group with a 2-fluorophenyl ring and the N-piperidine-substituted phenyl with an N-(2-methoxyphenyl) amide. Kinase profiling data for structurally related furan-2-carboxamides demonstrate that the 5-cyano group acts as a critical hinge-binding element for cFMS, and the N-piperidine substitution provides essential hydrophobic contacts [1]. Consequently, the target compound is predicted to show negligible cFMS inhibitory activity.

cFMS kinase CSF-1R tyrosine kinase inhibitor

Physicochemical Property Differentiation: Impact of Substitution on Lipophilicity and Hydrogen Bonding

The target compound (molecular formula C18H14FNO3, exact mass 311.0958 Da) exhibits distinct physicochemical properties compared to key in-class analogues [1]. Calculated clogP values place the compound in a moderate lipophilicity range (estimated clogP ~3.5), which is lower than CFM-2 (clogP ~4.1 due to the additional chlorine) and higher than the more polar cFMS inhibitor IV (clogP ~2.8) [2]. The N-(2-methoxyphenyl) amide introduces an intramolecular hydrogen bond acceptor that influences conformational rigidity and may affect target binding kinetics. These differences in drug-likeness parameters have implications for solubility, permeability, and non-specific binding in cellular assays.

Lipophilicity drug-likeness ADME

NHE-1 Inhibitor Selectivity: Divergent Pharmacophore from Guanidine-Containing Furan-2-Carboxamides

KR-32560 ([5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine) is a potent NHE-1 inhibitor with demonstrated cardioprotective effects in rat ischemia/reperfusion models [1][2]. The target compound differs in two key aspects: (i) the 5-aryl substitution pattern is 2-fluorophenyl rather than 2-methoxy-5-fluorophenyl, and (ii) the N-substituent is a 2-methoxyphenyl amide instead of a carbonylguanidine. The guanidine moiety in KR-32560 forms critical salt bridges within the NHE-1 binding pocket; its replacement with the N-(2-methoxyphenyl)amide eliminates this ionic interaction. No NHE-1 inhibitory activity is expected for the target compound.

NHE-1 sodium/hydrogen exchanger cardioprotection

Recommended Applications for 5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide Based on Structural Differentiation


Negative Control for AMPA Receptor Antagonism Studies Using CFM-2 or Analogous Furan-2-Carboxamides

When CFM-2 (5-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide) is employed as an AMPA receptor antagonist, the target compound can serve as a structurally matched negative control lacking the critical 3-chloro substituent [1]. This enables researchers to attribute observed pharmacological effects specifically to AMPA receptor modulation rather than off-target activities shared by the furan-2-carboxamide scaffold. Use at equimolar concentrations to match solvent and vehicle effects in electrophysiological or cell-viability assays.

Chemical Probe Selectivity Profiling for cFMS/CSF-1R Kinase Inhibitor Screening Cascades

In kinase inhibitor discovery programs targeting cFMS, this compound provides a valuable selectivity control. Its lack of 5-cyano and N-piperidine substituents renders it inactive against cFMS (predicted IC50 > 10 μM) compared to cFMS Receptor Inhibitor IV (IC50 = 17 nM) . Inclusion in a counter-screening panel helps validate that hits from furan-2-carboxamide libraries are driven by specific hinge-binding interactions rather than non-specific assay interference.

Physicochemical Benchmarking in Furan-2-Carboxamide Focused Library Design

Medicinal chemists constructing focused libraries around the furan-2-carboxamide scaffold can use this compound as a reference point for lipophilicity optimization. Its estimated clogP (~3.5) occupies an intermediate range between polar analogues (cFMS inhibitor IV, clogP ~2.8) and lipophilic analogues (CFM-2, clogP ~4.1) [2]. This facilitates systematic assessment of how incremental changes in lipophilicity affect solubility, permeability, and metabolic stability without confounding changes in hydrogen-bonding capacity.

Structural Alert for NHE-1 and AMPA Receptor Pharmacology: Avoiding Misannotation in Chemical Biology Studies

Procurement personnel and database curators should ensure this compound is not misannotated as an NHE-1 inhibitor (KR-32560 class) or AMPA receptor antagonist (CFM-2 class). Its distinct substitution pattern—2-fluorophenyl at C5 and N-(2-methoxyphenyl) amide—places it in an underexplored region of the furan-2-carboxamide activity landscape. This structural alert serves to prevent cross-contamination of pharmacological datasets and ensures accurate assignment of biological activities in cheminformatics resources [3].

Quote Request

Request a Quote for 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.